molecular formula C11H8ClI B8528471 4-Iodo-1-chloromethylnaphthalene

4-Iodo-1-chloromethylnaphthalene

Cat. No.: B8528471
M. Wt: 302.54 g/mol
InChI Key: AURFKYCRNSSKJD-UHFFFAOYSA-N
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Description

4-Iodo-1-chloromethylnaphthalene is a di-functionalized naphthalene derivative of high interest in organic synthesis and materials science. It possesses two distinct reactive sites: the iodine atom on the aromatic ring and the chloromethyl group. The iodine moiety is a versatile handle for metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, enabling the formation of new carbon-carbon bonds for the construction of complex molecular architectures. Concurrently, the chloromethyl group is highly reactive and can participate in nucleophilic substitution reactions or serve as an initiator for controlled polymerizations like Atom Transfer Radical Polymerization (ATRP), a technique validated for the related compound 1-chloromethylnaphthalene. This dual functionality makes it a valuable precursor for synthesizing novel organic compounds, including specialized ligands, functional polymers, and advanced materials with tailored properties. Its structure suggests potential application in the development of organic semiconductors and luminescent materials. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C11H8ClI

Molecular Weight

302.54 g/mol

IUPAC Name

1-(chloromethyl)-4-iodonaphthalene

InChI

InChI=1S/C11H8ClI/c12-7-8-5-6-11(13)10-4-2-1-3-9(8)10/h1-6H,7H2

InChI Key

AURFKYCRNSSKJD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2I)CCl

Origin of Product

United States

Comparison with Similar Compounds

1-Methylnaphthalene

  • Substituent : Methyl group (-CH₃) at the 1-position.
  • Properties : The methyl group is electron-donating, increasing lipophilicity and reducing reactivity compared to halogenated derivatives.
  • Toxicity : The 2024 Toxicological Profile highlights that methylnaphthalenes exhibit lower acute toxicity but may cause respiratory irritation and hemolytic anemia in chronic exposure scenarios .
  • Applications : Primarily used as a solvent or in industrial processes.

1-Nitronaphthalene

  • Substituent: Nitro group (-NO₂) at the 1-position.
  • Properties : The nitro group is strongly electron-withdrawing, enhancing reactivity in electrophilic substitution reactions.
  • It is also mutagenic in vitro .
  • Applications : Restricted to research and development (R&D) due to safety concerns .

This compound

  • Substituents : Iodo (-I) at the 4-position and chloromethyl (-CH₂Cl) at the 1-position.
  • Properties : The iodine atom increases molecular weight and polarizability, while the chloromethyl group serves as a reactive site for nucleophilic substitution. These features may elevate its toxicity compared to methyl or nitro derivatives.

Toxicity and Handling

Compound CAS Number Key Substituents Molecular Weight (g/mol) Toxicity Profile Applications
1-Methylnaphthalene 90-12-0 -CH₃ 142.20 Respiratory irritation, hemolytic anemia Industrial solvent
1-Nitronaphthalene 86-57-7 -NO₂ 173.17 Mutagenic, skin/eye irritation R&D use only
This compound N/A -I, -CH₂Cl ~302.51* Predicted higher toxicity (unverified) Organic synthesis (inferred)

*Calculated based on substituent addition to naphthalene (128.17 g/mol).

Reactivity and Stability

  • 1-Methylnaphthalene : Stable under standard conditions due to the inert methyl group.
  • 1-Nitronaphthalene : Reactive in nitration or reduction reactions; unstable under strong light or heat .
  • This compound : Expected to undergo nucleophilic substitution at the chloromethyl site and participate in iodine-mediated coupling reactions. Susceptible to degradation under UV exposure due to the C-I bond’s photolability.

Research Findings and Limitations

While direct data on this compound are absent in the provided evidence, trends from analogous compounds suggest:

Toxicity : Halogenated naphthalenes (e.g., iodinated or chlorinated) likely pose higher health risks than methyl or nitro derivatives due to reactive substituents .

Reactivity : The chloromethyl group may render the compound more versatile in synthesis but require stringent handling protocols.

Gaps: No carcinogenicity or ecotoxicity data are available for this compound, necessitating further study.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Iodo-1-chloromethylnaphthalene, and how can purity be validated?

  • Methodology :

  • Synthesis : Adapt protocols from analogous naphthalene derivatives. For example, outlines the synthesis of 1-chloromethylnaphthalene derivatives using reagents like formaldehyde, HCl, and phosphoric acid. For iodination, introduce iodine via electrophilic substitution or metal-catalyzed coupling (e.g., Ullmann or Suzuki reactions) .
  • Purification : Use column chromatography (silica gel) with hexane/ethyl acetate gradients. Validate purity via melting point analysis (e.g., 1-chloromethylnaphthalene derivatives in had melting points between 80–120°C) and HPLC with UV detection .
  • Characterization : Confirm structure via FT-IR (C-Cl stretch ~600–800 cm⁻¹; C-I ~500 cm⁻¹), ¹H/¹³C NMR (aromatic protons at δ 7.2–8.5 ppm; CH₂Cl at δ ~4.5 ppm), and elemental analysis (C, H, N, Cl, I) .

Q. How can researchers systematically locate existing toxicological or pharmacological data for this compound?

  • Methodology :

  • Database Searches : Follow strategies in , which recommends PubMed, TOXCENTER, and NIH RePORTER using CAS numbers, synonyms (e.g., "naphthalene derivatives"), and MeSH terms ("toxicokinetics," "gene expression"). Include grey literature (theses, government reports) via NTRL and TSCATS .
  • Inclusion Criteria : Filter studies by route (oral, dermal, inhalation), species (mammals), and outcomes (hepatic/renal effects, carcinogenicity) as per Table B-1 in .

Advanced Research Questions

Q. How can conflicting data on the environmental persistence of this compound be resolved?

  • Methodology :

  • Partitioning Studies : Assess log Kow (octanol-water coefficient) via shake-flask experiments. Compare with naphthalene derivatives (log Kow ~3.5–4.5) in .
  • Degradation Kinetics : Conduct photolysis (UV-Vis light) and hydrolysis (pH 4–9 buffers) experiments. Use LC-MS to track degradation products. Cross-reference with ’s "Transformation and degradation" framework for polyaromatic hydrocarbons .
  • Data Reconciliation : Apply multivariate analysis (e.g., PCA) to identify variables (pH, temperature) causing discrepancies. Validate using OECD Test Guidelines 111 (hydrolysis) and 316 (photolysis) .

Q. What experimental design principles minimize bias in toxicological studies of this compound?

  • Methodology :

  • Randomization and Blinding : Use stratified randomization for dose groups (e.g., low/medium/high) and conceal allocation ( , Table C-7) .
  • Outcome Reporting : Adhere to WHO guidelines ( ) for standardized toxicity grading (e.g., hepatic histopathology scores). Ensure all endpoints (mortality, organ weights) are pre-registered .
  • Risk of Bias Assessment : Apply ’s confidence tiers. For example, exclude studies with "Very Low Initial Confidence" (≤1 "yes" in Table C-6/C-7) .

Q. How can mechanistic studies elucidate the antifungal activity of this compound derivatives?

  • Methodology :

  • In Vitro Assays : Use microdilution (CLSI M38) against Aspergillus/Candida. Compare IC₅₀ values to ’s 1-chloromethylnaphthalene derivatives (e.g., MIC ~50–200 µg/mL) .
  • Mode of Action : Perform proteomics (LC-MS/MS) to identify target proteins. Cross-reference with naphthalene derivatives’ inhibition of ergosterol biosynthesis .
  • Resistance Studies : Serial passage fungi under sub-MIC exposure. Track mutations via whole-genome sequencing .

Notes

  • Avoid non-peer-reviewed sources (e.g., ). Prioritize methodologies from toxicological profiles (–4, 6, 9) and synthetic protocols ( ).
  • For environmental monitoring, apply ’s framework (air/water/sediment sampling) but tailor to iodinated naphthalenes .

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